Iguratimod + MTX vs. Leflunomide + MTX: Comparable ACR20 Efficacy with Significantly Lower Adverse Event Incidence
In a 52-week multicenter, randomized, double-blind, double-dummy controlled trial (n=240) comparing iguratimod + methotrexate (IGU+MTX) versus leflunomide + methotrexate (LEF+MTX) in active RA patients, the ACR20 response rate at 52 weeks was 84.1% for IGU+MTX and 81.0% for LEF+MTX, with no statistically significant difference (χ²=0.35, P=0.56) [1]. However, the incidence of adverse events was significantly lower in the IGU+MTX group (60.0%) compared to the LEF+MTX group (79.0%) (P<0.01), with specifically fewer cases of AST/ALT elevation and leukopenia, and reduced requirement for hepatoprotective medications (P<0.05) [1].
| Evidence Dimension | ACR20 response rate at 52 weeks (efficacy); Adverse event incidence (safety) |
|---|---|
| Target Compound Data | IGU+MTX: ACR20 84.1%; Adverse events 60.0% |
| Comparator Or Baseline | LEF+MTX: ACR20 81.0%; Adverse events 79.0% |
| Quantified Difference | ACR20 difference: +3.1% (non-significant, P=0.56); Adverse events difference: −19.0% (absolute reduction, P<0.01) |
| Conditions | Multicenter, randomized, double-blind, double-dummy controlled trial; 240 patients with active RA; 52-week follow-up |
Why This Matters
Equivalent efficacy with significantly better safety/tolerability supports preferential procurement of iguratimod over leflunomide for combination therapy development or clinical use in RA.
- [1] Zhang L, et al. The efficacy and safety of iguratimod or leflunomide combined with methotrexate in treating active rheumatoid arthritis (TRANMOD): a multicenter, randomized, double-blinded, double dummy and controlled clinical trial. Chinese Journal of Rheumatology. 2020;24(3). Available at: https://med.wanfangdata.com.cn/Paper/Detail/PeriodicalPaper_zhfsbx98202003001 View Source
